Dihydroxybergamottin

概要

説明

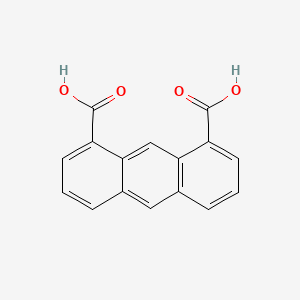

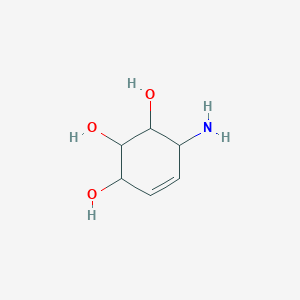

ジヒドロキシベルガモットは、ポメロ、グレープフルーツ、酸っぱいオレンジなどのさまざまな柑橘類に含まれる天然のフラノクマリンです . 特に、グレープフルーツと薬物の相互作用において、シトクロムP450酵素、特にCYP3A4を阻害する役割で知られています . この阻害により、血流中の特定の薬物の濃度が高くなる可能性があり、ジヒドロキシベルガモットは重要な薬理学的関心を集める化合物となっています。

科学的研究の応用

Dihydroxybergamottin has several applications in scientific research:

作用機序

ジヒドロキシベルガモットは、主にシトクロムP450酵素CYP3A4の阻害を通じて効果を発揮します . この酵素は、多くの薬物の酸化代謝を担当しています。 CYP3A4を阻害することにより、ジヒドロキシベルガモットは、この酵素の基質である薬物の濃度を高め、その結果、バイオアベイラビリティを向上させます . 阻害は、機序ベースです。つまり、ジヒドロキシベルガモットは酵素に結合し、共有結合修飾によって不活性化します .

類似の化合物:

ベルガモット: 柑橘類に含まれる別のフラノクマリンで、ジヒドロキシベルガモットと構造的に似ていますが、6位と7位にヒドロキシル基がありません.

ノトプテロール: 5’位にヒドロキシル置換があることを除いて、同様の分子構造を持つ化合物.

独自性: ジヒドロキシベルガモットは、2つのヒドロキシル基を持つことで、他の類似の化合物と比較してCYP3A4を阻害する能力が強化されている点がユニークです . これは、薬物代謝を調節し、薬物のバイオアベイラビリティを高める上で特に効果的です .

将来の方向性

Some recent researches are being released just to prove DHB’s abilities especially its possible contributions to human’s health . This DHB is a naturally occurring inhibitor of cytochrome P450 3A4 . It is also a furanocoumarin, a class of organic compounds which are primarily found in plants specifically in species of the Apiaceae and Rutace . This is a newly discovered product which is now quickly gaining its popularity as an ingredient in sports supplements and even medicine because of its pharmacokinetic boosting effects of Grape fruit juice .

生化学分析

Biochemical Properties

Dihydroxybergamottin plays a pivotal role in biochemical reactions, particularly as an inhibitor of the cytochrome P450 enzyme CYP3A4 . This enzyme is responsible for the oxidative metabolism of many drugs. By inhibiting CYP3A4, this compound increases the systemic exposure of drugs metabolized by this enzyme . Additionally, this compound interacts with other biomolecules such as NADPH-cytochrome reductase, further influencing its inhibitory effects on CYP3A4 .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It irreversibly inhibits CYP3A4 in the small intestine, leading to increased drug concentrations in the bloodstream . This inhibition can last for several days until new enzyme synthesis occurs . This compound also affects cell signaling pathways and gene expression by modulating the activity of CYP3A4 and other related enzymes .

Molecular Mechanism

At the molecular level, this compound inhibits CYP3A4 by binding to its active site, preventing the enzyme from metabolizing its substrates . This binding interaction leads to a decrease in the enzyme’s activity and an increase in the bioavailability of drugs metabolized by CYP3A4 . Additionally, this compound affects the activity of NADPH-cytochrome reductase, further contributing to its inhibitory effects on CYP3A4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its inhibitory effects on CYP3A4 can persist for several days . Long-term exposure to this compound can lead to sustained increases in drug concentrations and potential adverse effects . Studies have shown that this compound can degrade over time, but its impact on cellular function remains significant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CYP3A4 without causing significant toxicity . At high doses, this compound can lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the inhibitory effects on CYP3A4 become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CYP3A4 . The compound inhibits the oxidative metabolism of drugs by binding to the active site of CYP3A4 . This inhibition leads to increased drug concentrations and prolonged drug action . Additionally, this compound can be metabolized by other enzymes, resulting in the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can inhibit P-glycoprotein, a transporter protein involved in drug efflux, leading to increased intracellular concentrations of drugs . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with CYP3A4 . This localization is crucial for its inhibitory effects on the enzyme. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .

準備方法

合成経路と反応条件: ジヒドロキシベルガモットは、ウンベリフェロンをゲラニオール誘導体でアルキル化することにより合成できます . 反応には、通常、炭酸カリウムなどの塩基をジメチルホルムアミドなどの溶媒中で使用します。生成物は、その後、カラムクロマトグラフィーで精製されます。

工業生産方法: ジヒドロキシベルガモットの工業生産には、グレープフルーツジュースなど、天然源からの抽出が頻繁に行われます。 抽出プロセスには、溶媒抽出、ろ過、および高速液体クロマトグラフィーなどの技術を用いた精製などの手順が含まれます .

反応の種類:

酸化: ジヒドロキシベルガモットは、酸化反応を受ける可能性があり、シトクロムP450などの酵素によって触媒されることがよくあります.

還元: 還元反応にも参加できますが、これはそれほど一般的ではありません。

置換: この化合物は、特にフラン環で求核置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や触媒の存在下での分子状酸素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。

主な生成物: これらの反応の主な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化は、エポキシドまたはヒドロキシル化誘導体の形成につながる可能性があります .

4. 科学研究への応用

ジヒドロキシベルガモットは、科学研究にいくつかの用途があります。

類似化合物との比較

Notopterol: A compound with a similar molecular structure, except for a hydroxyl substitution at the 5’ position.

Uniqueness: this compound is unique due to its dual hydroxyl groups, which enhance its ability to inhibit CYP3A4 compared to other similar compounds . This makes it particularly effective in modulating drug metabolism and increasing drug bioavailability .

特性

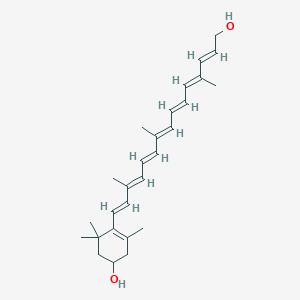

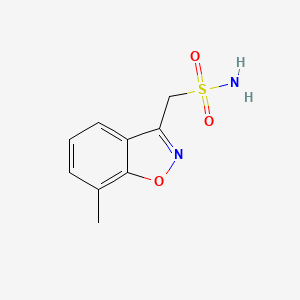

IUPAC Name |

4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUPBUEKFXTSD-INMULRNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264234-05-1 | |

| Record name | Dihydroxybergamottin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROXYBERGAMOTTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydroxybergamottin (DHB) is a potent mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme. [] DHB binds to the CYP3A4 active site and undergoes metabolic activation, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, effectively inactivating it. [, ] This inactivation reduces the enzyme's ability to metabolize its substrates, which can lead to increased drug concentrations in the body and potentially cause adverse drug reactions. [, , , , ]

ANone: While the provided research abstracts do not detail spectroscopic data, the chemical structure of DHB is described. It is a furanocoumarin, meaning it contains a furan ring fused to a coumarin backbone. The full chemical name, 6',7'-Dihydroxybergamottin, indicates the presence of two hydroxyl groups on the furan ring.

ANone: DHB is not known to possess catalytic properties itself. Its significance lies in its inhibitory action on CYP3A4, which is a catalytic enzyme.

A: Research has shown that the furan ring and its substituents play a critical role in DHB's inhibitory activity against CYP3A4. []

- Unsaturated furan ring: The presence of an unsaturated furan ring contributes significantly to time-dependent inhibition of CYP3A4. []

- Hydroxyl Groups: The two hydroxyl groups at the 6' and 7' positions on the furan ring are essential for potent inhibitory activity. []

- Side Chain Modification: Modifications to the side chain at the 5-position of the furanocoumarin structure can alter potency. []

- UV Sensitivity: UV irradiation can degrade DHB, suggesting that light protection may be necessary for formulations. []

- Temperature Sensitivity: DHB levels decrease in grapefruit juice stored at room temperature compared to refrigerated storage, indicating potential temperature sensitivity. []

- Juice Fractionation: DHB is found in higher concentrations in the centrifugal retentate fraction of grapefruit juice, which could have implications for potential extraction and purification for formulations. []

ANone: The provided abstracts do not mention any information on resistance mechanisms specific to DHB. As its primary mechanism of action involves irreversible enzyme inactivation, resistance development is less likely compared to reversible inhibitors.

ANone: More research is needed to fully understand the potential long-term effects and toxicological profile of DHB.

ANone: Research is needed to explore targeted delivery strategies for DHB.

ANone: Further research is needed to identify potential biomarkers for DHB's effects.

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method for quantifying DHB in various matrices. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)

![[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1253108.png)